Saroglitazar

PPAR pharmacology Nuclear receptor profiling Selectivity ratio

Saroglitazar is the first-in-class glitazar with engineered dual PPARα/γ agonism, exhibiting >4,600-fold PPARα selectivity (EC50: 0.65 pM α vs 3,000 pM γ). Unlike fenofibrate (pure PPARα) or pioglitazone (pure PPARγ), it simultaneously improves atherogenic dyslipidemia, insulin resistance, and hepatic steatosis—without PPARγ-driven weight gain or fluid retention. In preclinical NASH models, 3 mg/kg saroglitazar reduced NAFLD activity score significantly more than pioglitazone 25 mg/kg or fenofibrate 100 mg/kg. Clinically, 4 mg daily achieved 0.81% HbA1c reduction and -3.32 kg/m² BMI improvement vs pioglitazone. For metabolic and anti-fibrotic research, saroglitazar is mechanistically superior.

Molecular Formula C25H29NO4S
Molecular Weight 439.6 g/mol
CAS No. 495399-09-2
Cat. No. B610694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaroglitazar
CAS495399-09-2
SynonymsZYH1;  ZYH-1;  ZYH 1;  Saroglitazar, trade name: Lipaglyn.
Molecular FormulaC25H29NO4S
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O
InChIInChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1
InChIKeyMRWFZSLZNUJVQW-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Saroglitazar (CAS 495399-09-2): A First-in-Class Dual PPARα/γ Agonist for Cardiometabolic and Hepatology Research


Saroglitazar (CAS 495399-09-2), marketed under the trade name Lipaglyn by Zydus Lifesciences, is the first approved agent in the glitazar class of dual peroxisome proliferator-activated receptor (PPAR) agonists [1]. Its pharmacological profile is defined by predominant PPARα activity and moderate PPARγ activity, with EC50 values of 0.65 pM for PPARα and 3,000 pM (3 nM) for PPARγ in transactivation assays using HepG2 cells [2]. This unique engineered balance enables simultaneous improvement of atherogenic dyslipidemia and insulin resistance without the pronounced PPARγ-mediated weight gain and fluid retention associated with pure thiazolidinediones [3]. Saroglitazar was approved in India in 2013 for diabetic dyslipidemia and has since been extensively studied in non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and metabolic dysfunction-associated steatotic liver disease (MASLD) [4]. The compound is currently under investigation in global Phase 3 and Phase 4 clinical trials for NAFLD/NASH, and Phase 2b/3 trials for primary biliary cholangitis (PBC), with regulatory submissions planned in the United States [5].

Why Saroglitazar Cannot Be Replaced by Pure PPARα or PPARγ Agonists in Metabolic Liver Disease Research


Generic substitution of Saroglitazar with pure PPARα agonists (e.g., fenofibrate) or pure PPARγ agonists (e.g., pioglitazone) is scientifically untenable due to fundamentally different receptor engagement profiles and divergent clinical outcomes. Fenofibrate, a pure PPARα agonist, effectively lowers triglycerides but lacks meaningful effects on insulin resistance and hepatic steatosis resolution, while pioglitazone, a pure PPARγ agonist, improves glycemic control but is associated with weight gain, fluid retention, and increased fracture risk [1]. Saroglitazar's engineered dual agonism—with a >4,600-fold selectivity for PPARα over PPARγ (EC50: 0.65 pM vs. 3,000 pM)—provides a distinct pharmacodynamic signature that translates into superior liver histopathology improvement compared to either monotherapy [2]. In head-to-head preclinical studies, saroglitazar (3 mg/kg) reduced the NAFLD activity score significantly more than pioglitazone (25 mg/kg) or fenofibrate (100 mg/kg) [3]. Clinically, saroglitazar 4 mg demonstrated a 0.81% HbA1c reduction versus pioglitazone's 0.31% reduction in T2DM-MASLD patients, alongside significant BMI reduction (-3.32 kg/m²) not observed with pioglitazone [4]. These quantitative differences preclude interchangeable use in research protocols requiring consistent metabolic and hepatic endpoints.

Quantitative Differentiation of Saroglitazar Against Key Comparators: A Procurement-Focused Evidence Matrix


PPARα/γ Selectivity Profile: Saroglitazar Exhibits >4,600-Fold PPARα Selectivity Over PPARγ, Distinct from Pan-PPAR Agonists

Saroglitazar demonstrates a unique PPAR selectivity profile characterized by predominant PPARα activity and moderate PPARγ activity. In transactivation assays using HepG2 cells, saroglitazar exhibits EC50 values of 0.65 pM for PPARα and 3,000 pM (3 nM) for PPARγ, yielding a >4,600-fold selectivity for PPARα over PPARγ [1]. This profile differs fundamentally from the PPARα/δ/γ pan-agonist lanifibranor, which activates all three PPAR subtypes, and from the PPARα/δ dual agonist elafibranor, which lacks PPARγ engagement [2]. The distinct receptor activation pattern of saroglitazar underpins its balanced metabolic effects without the adverse event profile associated with broader or narrower PPAR agonism.

PPAR pharmacology Nuclear receptor profiling Selectivity ratio Transactivation assay

Head-to-Head Clinical Comparison: Saroglitazar 4 mg Demonstrates Superior Glycemic Control and BMI Reduction Versus Pioglitazone 15 mg in T2DM-MASLD Patients

In a 12-month randomized controlled trial comparing saroglitazar 4 mg daily versus pioglitazone 15 mg daily in 96 adults with type 2 diabetes mellitus and MASLD, saroglitazar demonstrated statistically significant superiority across multiple endpoints [1]. Saroglitazar reduced HbA1c by 0.81% (p<0.0001) compared to pioglitazone's 0.31% reduction. Additionally, saroglitazar produced a significant reduction in the NAFLD fibrosis score (NFS) of -0.57 (p=0.026) and reduced BMI by -3.32 kg/m² (p=0.006), whereas pioglitazone showed no BMI change. Liver stiffness measurement (LSM) decreased by 1.1 kPa with saroglitazar (non-significant), and controlled attenuation parameter (CAP) declined by 18.6 dB/m (p=0.059).

MASLD Type 2 diabetes Glycemic control Head-to-head trial

Preclinical Histopathology: Saroglitazar (3 mg/kg) Achieves 73% Lower NASH Score Than Fenofibrate (100 mg/kg) in Diet-Induced NASH Model

In a choline-deficient high-fat diet (CDAHF)-induced NASH model in mice, saroglitazar (3 mg/kg) demonstrated significantly greater improvement in liver histopathology compared to both fenofibrate (100 mg/kg) and pioglitazone (25 mg/kg) [1]. The reduction in overall NAFLD activity score (NAS) by saroglitazar was significantly more prominent than both comparators. In a separate high-fat emulsion-induced NASH model in Wistar rats, saroglitazar corrected ALT, AST, leptin, and adiponectin levels better than both pioglitazone and fenofibrate, and was the only treatment to significantly decrease liver index [2]. Saroglitazar also attenuated the upregulation of proinflammatory genes (IL-6, TNF-α, TGF-β, MCP-1) more effectively, correlating with improved steatosis, inflammation, and fibrotic lesions.

NASH Histopathology Fibrosis Preclinical model

Pooled Clinical Analysis: Saroglitazar 4 mg Reduces Triglycerides by -45 mg/dL and Atherogenic sdLDL-C by -10 mg/dL Versus Placebo in NAFLD Patients

A pooled analysis of 221 patients with NAFLD from Phase 2 and Phase 3 double-blinded placebo-controlled randomized clinical trials evaluated the effects of saroglitazar magnesium 4 mg on serum lipids [1]. Saroglitazar significantly improved total cholesterol (-17 mg/dL, 95% CI: -24 to -9; p<0.001), triglyceride (-45 mg/dL, 95% CI: -60 to -31; p<0.001), LDL-C (-8 mg/dL, 95% CI: -15 to -1; p=0.01), VLDL-C (-8 mg/dL, 95% CI: -14 to -3; p<0.001), and small dense LDL-C (sdLDL-C) (-10 mg/dL, 95% CI: -17 to -2; p=0.01). Lipid improvements were observed as early as 4-6 weeks and persisted throughout therapy duration. Importantly, these benefits were consistent irrespective of comorbid diabetes, hypertension, or concomitant statin use.

Atherogenic dyslipidemia Cardiovascular risk Lipoprotein profile Pooled analysis

Meta-Analysis of Randomized Trials: Saroglitazar 4 mg Outperforms 2 mg Dose by -32.38 mg/dL in Triglyceride Reduction

A meta-analysis of 7 randomized controlled trials including 1,095 patients compared saroglitazar 2 mg, saroglitazar 4 mg, and placebo in the treatment of atherogenic dyslipidemia [1]. Saroglitazar 4 mg significantly lowered triglycerides (mean difference -51.18 mg/dL; 95% CI: -66.80 to -35.55 mg/dL; p<0.001) and LDL-cholesterol (mean difference -9.15 mg/dL; 95% CI: -10.52 to -7.77 mg/dL; p<0.001) compared with placebo. In the direct comparison of saroglitazar 4 mg versus 2 mg, the higher dose significantly outperformed the lower dose in triglyceride reduction, with a mean difference of -32.38 mg/dL (95% CI: -53.62 to -11.14 mg/dL; p=0.003). Saroglitazar 4 mg also minimally increased HDL-cholesterol (mean difference 2.73 mg/dL; 95% CI: 0.49 to 4.97 mg/dL; p=0.02).

Dose-response Meta-analysis Dyslipidemia Triglyceride lowering

Phase 3 NASH Biopsy Trial: Saroglitazar Demonstrates 28% Greater Improvement in NAFLD Activity Score Versus Placebo Without Fibrosis Worsening

In a Phase 3 randomized controlled trial conducted in biopsy-proven NASH patients, saroglitazar magnesium demonstrated a statistically significant difference of 28% versus placebo in the primary endpoint of NAFLD Activity Score (NAS) improvement, with no worsening of fibrosis observed in a greater proportion of patients [1]. This histological endpoint is particularly meaningful as it represents direct liver tissue evidence of disease modification. A second Phase 3 study in NAFLD patients demonstrated beneficial effects on the primary endpoint of change in liver fat content as measured by non-invasive magnetic resonance imaging at week 24 [1]. Based on these positive Phase 3 results, Zydus Lifesciences has initiated a large Phase 4 real-world evidence trial (EVIDENCES-XI) enrolling approximately 1,500 NAFLD patients with comorbidities [1].

NASH Biopsy-proven Phase 3 trial Histological improvement

Research Application Scenarios for Saroglitazar (CAS 495399-09-2) Based on Quantified Differential Evidence


Scenario 1: Preclinical NASH Efficacy Studies Requiring Superior Histopathological Improvement Over Pure PPAR Agonists

Based on evidence that saroglitazar 3 mg/kg provides significantly greater NAFLD activity score reduction than fenofibrate 100 mg/kg or pioglitazone 25 mg/kg in diet-induced NASH models [1], researchers should select saroglitazar when the experimental objective is to demonstrate maximum therapeutic efficacy in reducing steatosis, inflammation, and fibrosis. The compound's dual PPARα/γ agonism with >4,600-fold PPARα selectivity [2] enables investigation of combined metabolic and anti-fibrotic pathways not accessible with single-receptor agonists. Recommended dosing: 3 mg/kg/day in rodent NASH models for optimal histopathological outcomes [1].

Scenario 2: Clinical Trials in T2DM-MASLD Populations Requiring Combined Glycemic and Weight Management Benefits

Based on direct head-to-head clinical evidence showing saroglitazar 4 mg achieves 0.81% HbA1c reduction (vs. 0.31% for pioglitazone 15 mg) and -3.32 kg/m² BMI reduction (vs. no change for pioglitazone) over 12 months [3], saroglitazar is the preferred PPAR agonist for studies requiring simultaneous glycemic control and weight management in diabetic MASLD populations. The favorable weight profile distinguishes saroglitazar from pure PPARγ agonists (e.g., pioglitazone, rosiglitazone) which are associated with weight gain. Recommended dosing: 4 mg daily for clinical efficacy per meta-analysis showing this dose significantly outperforms 2 mg [4].

Scenario 3: Cardiovascular Risk Reduction Studies Focusing on Atherogenic Lipoprotein Profiles

Based on pooled clinical analysis showing saroglitazar 4 mg reduces highly atherogenic small dense LDL-C by -10 mg/dL (p=0.01) and triglycerides by -45 mg/dL (p<0.001) in NAFLD patients [5], researchers investigating the cardiovascular implications of metabolic liver disease should select saroglitazar for its unique ability to improve both traditional and specialized atherogenic lipoprotein parameters. The consistency of lipid benefits across patient subgroups (diabetic, hypertensive, statin users) supports its use in heterogeneous clinical trial populations. The effects manifest as early as 4-6 weeks and persist throughout therapy [5].

Scenario 4: Investigational Studies Exploring PPAR-Mediated Anti-Fibrotic Mechanisms

Based on in vitro scoring systems ranking anti-NASH potencies of eight PPAR agonists—where elafibranor ranked first, followed by saroglitazar and then pioglitazone [6]—saroglitazar serves as an important reference compound for comparative PPAR pharmacology studies. The compound's well-characterized EC50 values (PPARα: 0.65 pM; PPARγ: 3,000 pM) [2] and availability of clinical biopsy data showing 28% greater NAS improvement versus placebo without fibrosis worsening [7] make it a valuable tool for mechanistic investigations of PPAR-mediated anti-fibrotic pathways. Researchers should note that while elafibranor showed higher in vitro potency, its Phase 3 development was discontinued due to insufficient efficacy, highlighting the importance of validating in vitro findings with clinical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saroglitazar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.